

"Galanin (1-13)-spantide I CAS number and molecular weight"

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Compound of Interest

Compound Name: Galanin (1-13)-spantide I

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Technical Guide: Galanin (1-13)-Spantide I

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galanin (1-13)-spantide I is a synthetic chimeric peptide that serves as a potent antagonist for galanin receptors. This guide provides a comprehensive overview of its fundamental properties, mechanism of action, and its application in research, with a focus on experimental considerations and signaling pathways.

Core Properties

Galanin (1-13)-spantide I is structurally composed of the N-terminal fragment of galanin (amino acids 1-13) linked to spantide, a known substance P receptor antagonist.[1] This unique combination confers a high affinity for galanin receptors, particularly in the spinal cord.[1][2]

Property	Value	Reference
CAS Number	143868-20-6	[1][3][4][5][6]
Molecular Weight	2828.34 g/mol	[4][7][8]
Molecular Formula	C138H199N35O30	[5]



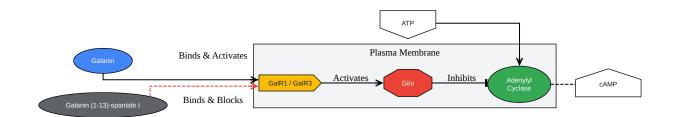
Mechanism of Action and Signaling Pathways

Galanin (1-13)-spantide I functions by competitively binding to galanin receptors (GalR), thereby blocking the downstream signaling cascades initiated by the endogenous ligand, galanin. The galanin receptor family consists of three G protein-coupled receptor (GPCR) subtypes: GalR1, GalR2, and GalR3, each coupled to distinct intracellular signaling pathways. [3][4][9]

- GalR1 and GalR3 Signaling: These receptors primarily couple to inhibitory G proteins (Gi/o).
 Upon activation by galanin, they inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][4] Galanin (1-13)-spantide I antagonizes this pathway by preventing galanin binding.
- GalR2 Signaling: In contrast, GalR2 predominantly couples to Gq/11 proteins.[3] Activation of GalR2 stimulates phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium levels and activation of protein kinase C (PKC).[3] By blocking galanin binding, Galanin (1-13)-spantide I inhibits this signaling cascade.

Visualizing the Signaling Pathways

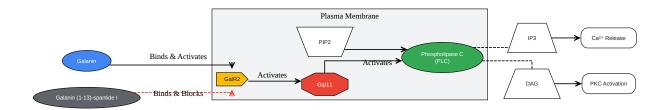
The following diagrams illustrate the galanin receptor signaling pathways that are antagonized by **Galanin (1-13)-spantide I**.



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Caption: Antagonism of GalR1/GalR3 signaling by Galanin (1-13)-spantide I.



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Caption: Antagonism of GalR2 signaling by Galanin (1-13)-spantide I.

Experimental Protocols and Applications

Galanin (1-13)-spantide I is a valuable tool for investigating the physiological roles of galanin. Its use as a receptor antagonist allows for the elucidation of galanin-mediated effects in various experimental models.

In Vivo Studies: Antagonism of Galanin-Induced Feeding Behavior

One of the key applications of **Galanin (1-13)-spantide I** is in studying the role of galanin in the regulation of food intake.[10]

Experimental Principle: Galanin is known to stimulate feeding behavior when administered centrally. To confirm that this effect is mediated by galanin receptors, **Galanin (1-13)-spantide I** can be co-administered or pre-administered to block the galanin-induced hyperphagia.

Methodology Outline:

 Animal Model: Typically, rats or mice are used. Animals are often cannulated for intracerebroventricular (ICV) or direct hypothalamic injections.



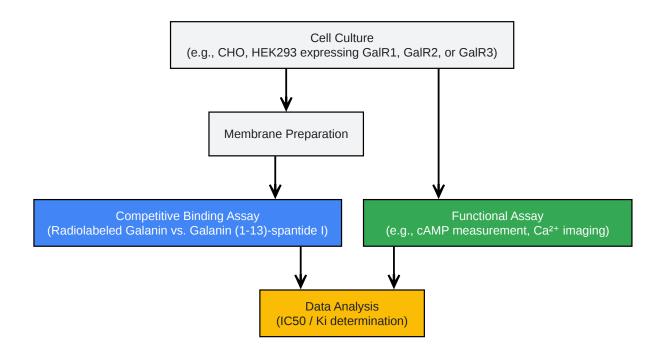
- Acclimatization: Animals are acclimatized to the experimental conditions and handling to minimize stress-induced variability.
- Drug Administration:
 - A control group receives a vehicle injection.
 - A positive control group receives an injection of galanin.
 - A test group receives an injection of Galanin (1-13)-spantide I followed by an injection of galanin.
 - Another test group may receive Galanin (1-13)-spantide I alone to assess any intrinsic effects.
- Behavioral Observation: Food intake is measured at specific time points following injections.
- Data Analysis: Statistical analysis is performed to compare food intake between the different treatment groups. A significant reduction in galanin-induced food intake in the presence of Galanin (1-13)-spantide I indicates its antagonistic activity.

In Vitro Studies: Receptor Binding and Functional Assays

The antagonistic properties of **Galanin (1-13)-spantide I** can be characterized using in vitro assays with cell lines expressing specific galanin receptor subtypes.

Experimental Workflow:





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Caption: General workflow for in vitro characterization of Galanin (1-13)-spantide I.

1. Competitive Binding Assays:

- Principle: To determine the binding affinity (Ki) of Galanin (1-13)-spantide I for galanin receptors.
- Methodology: Membranes from cells expressing a specific galanin receptor subtype are
 incubated with a constant concentration of radiolabeled galanin and increasing
 concentrations of unlabeled Galanin (1-13)-spantide I. The displacement of the radioligand
 is measured, and the IC50 (concentration of antagonist that inhibits 50% of specific binding)
 is calculated and converted to a Ki value.

2. Functional Assays:

- Principle: To assess the ability of Galanin (1-13)-spantide I to block galanin-induced intracellular signaling.
- Methodology for GalR1/GalR3 (Gi/o-coupled):



- Cells expressing GalR1 or GalR3 are pre-treated with forskolin to stimulate adenylyl cyclase and increase cAMP levels.
- Cells are then treated with galanin in the presence or absence of varying concentrations of
 Galanin (1-13)-spantide I.
- Intracellular cAMP levels are measured using techniques such as ELISA or FRET-based biosensors.
- Antagonism is demonstrated by the reversal of the galanin-induced inhibition of cAMP production.
- Methodology for GalR2 (Gq/11-coupled):
 - Cells expressing GalR2 are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
 - Cells are stimulated with galanin in the presence or absence of Galanin (1-13)-spantide I.
 - Changes in intracellular calcium concentration are monitored using fluorescence microscopy or a plate reader.
 - Effective antagonism is observed as a blockade of the galanin-induced calcium transient.

Conclusion

Galanin (1-13)-spantide I is an indispensable pharmacological tool for the study of the galaninergic system. Its well-characterized properties and potent antagonist activity at galanin receptors make it suitable for a wide range of in vivo and in vitro experimental paradigms. A thorough understanding of its mechanism of action and the distinct signaling pathways of the galanin receptor subtypes is crucial for the design and interpretation of experiments aimed at elucidating the diverse physiological and pathophysiological roles of galanin.

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